molecular formula C10H19Cl2N3 B6277003 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 2763777-77-9

1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B6277003
CAS No.: 2763777-77-9
M. Wt: 252.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a propan-2-yl group and a pyrrolidin-2-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by the introduction of the propan-2-yl and pyrrolidin-2-yl groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1H-pyrazole
  • 1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-imidazole
  • 1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-triazole

Uniqueness

1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763777-77-9

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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